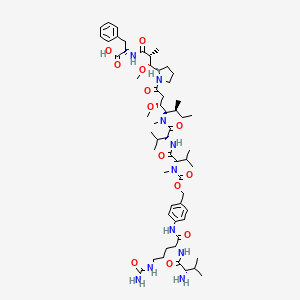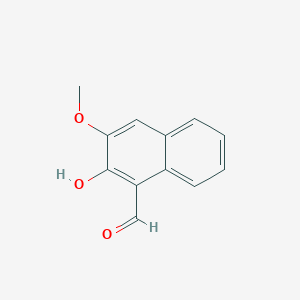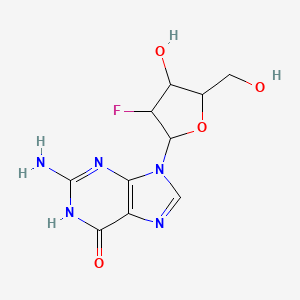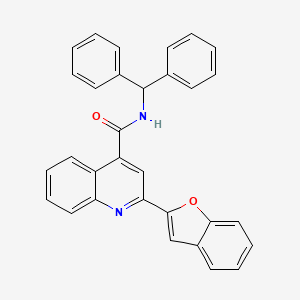![molecular formula C15H17NO3 B11929714 5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is a complex organic compound known for its unique spiro structure This compound is part of the furo[3,4-c]pyridine family, which is characterized by a fused pyridine and furan ring system The cyclopropyl group attached to the spiro center adds to its structural complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione typically involves a multi-step process. One notable method is a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the synthesis of nucleotides, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropyl-furo[3,4-c]pyridine-3,4(1H,5H)-dione: Shares a similar core structure but with different substituents.
Spiro[cyclohexane-1,1’(3’H)-furo[3,4-c]pyridine]-3’,4’(5’H)-dione: Another compound with a spiro structure but different functional groups.
Uniqueness
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is unique due to its specific spiro configuration and the presence of a cyclopropyl group
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5'-cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-12-11(6-9-16(13)10-4-5-10)15(19-14(12)18)7-2-1-3-8-15/h6,9-10H,1-5,7-8H2 |
Clave InChI |
SGSGNCXRTWQHNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3=C(C(=O)N(C=C3)C4CC4)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)




